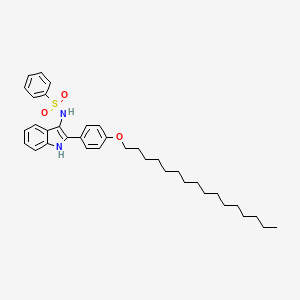
N-(2-(4-(Hexadecyloxy)phenyl)-1H-indol-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(Hexadecyloxy)phenyl)-1H-indol-3-yl)benzenesulfonamide is a complex organic compound that features a combination of indole, phenyl, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(Hexadecyloxy)phenyl)-1H-indol-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(Hexadecyloxy)phenyl)-1H-indol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-(4-(Hexadecyloxy)phenyl)-1H-indol-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(4-(Hexadecyloxy)phenyl)-1H-indol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(4-Halo-2-nitrophenyl)benzenesulfonamide: Known for its chemoselective aromatic substitution properties.
4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide: Used as a precursor for highly reactive keteniminium ions.
Uniqueness
N-(2-(4-(Hexadecyloxy)phenyl)-1H-indol-3-yl)benzenesulfonamide is unique due to its combination of indole and benzenesulfonamide groups, which confer specific chemical and biological properties. Its long hexadecyloxy chain also contributes to its distinct characteristics, such as increased lipophilicity and potential membrane interactions.
Properties
CAS No. |
114049-43-3 |
|---|---|
Molecular Formula |
C36H48N2O3S |
Molecular Weight |
588.8 g/mol |
IUPAC Name |
N-[2-(4-hexadecoxyphenyl)-1H-indol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C36H48N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-29-41-31-27-25-30(26-28-31)35-36(33-23-18-19-24-34(33)37-35)38-42(39,40)32-21-16-15-17-22-32/h15-19,21-28,37-38H,2-14,20,29H2,1H3 |
InChI Key |
ZIYBASSHMQIGSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















